molecular formula C25H21ClN2O4S B2686997 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate CAS No. 851126-56-2

4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate

Cat. No. B2686997
CAS RN: 851126-56-2
M. Wt: 480.96
InChI Key: WZASQJNBXHMCCJ-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structural motifs similar to "4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate" have been synthesized and characterized to explore their crystalline structures, providing a foundation for understanding their chemical and physical properties. For instance, compounds with a pyrazole nucleus and various substituents have been synthesized, demonstrating high yields and crystallinity suitable for single-crystal diffraction studies. These studies help in elucidating the molecular conformations and intermolecular interactions, crucial for designing materials with specific properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Antifungal Activities

Research on pyrazole derivatives has shown significant antimicrobial and antifungal activities, suggesting potential applications in developing new therapeutic agents. Novel compounds containing the pyrazole moiety have been tested against various bacterial and fungal strains, showing promising activity. This research direction is crucial for addressing the rising challenge of antibiotic resistance and the need for new antimicrobials (B'Bhatt & Sharma, 2017).

Molecular Docking and Biological Activity Studies

The investigation into the biological functions of compounds with structures related to "4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate" includes molecular docking studies. These studies aim to identify potential biological targets and understand the molecular basis of their activity. For example, compounds have been analyzed for their antimicrobial activity and interactions with various proteins, providing insights into their potential therapeutic applications (Viji et al., 2020).

Material Science and Corrosion Inhibition

Pyrazole derivatives have also found applications in material science, particularly as corrosion inhibitors for metals. Studies have demonstrated the efficacy of these compounds in protecting metals from corrosion in acidic environments, highlighting their potential in industrial applications to enhance the longevity and durability of metal structures (Saraswat & Yadav, 2020).

Cancer Research

Compounds structurally related to "4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate" have been evaluated for their anticancer properties. Research in this area focuses on synthesizing novel compounds and testing their efficacy against various cancer cell lines, contributing valuable data to the development of new anticancer therapies (Gomha, Salah, & Abdelhamid, 2014).

properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-16-23(33-19-14-12-17(26)13-15-19)24(28(27-16)18-8-5-4-6-9-18)32-25(29)20-10-7-11-21(30-2)22(20)31-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZASQJNBXHMCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate

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